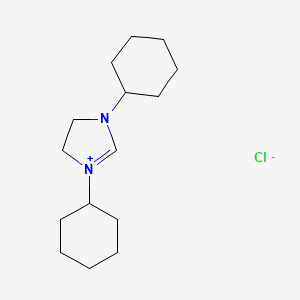

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

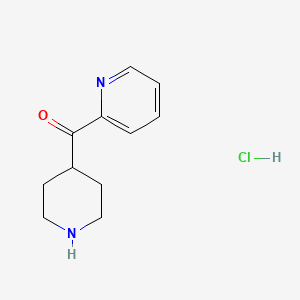

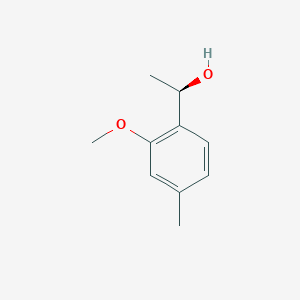

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C7H15ClN2 . It is also known by its synonyms 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride, SCHEMBL2761166, CID 67523443, and D97718 .

Synthesis Analysis

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be prepared by reacting 1-methylimidazole and propyl iodide . This reaction forms an ionic liquid polymer gel electrolyte when combined with poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Molecular Structure Analysis

The molecular weight of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is 162.66 g/mol . The InChI code for this compound is InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H . The canonical SMILES structure is CCCN1CNH+C.[Cl-] .Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 162.0923762 g/mol , and the monoisotopic mass is also 162.0923762 g/mol . The topological polar surface area is 7.7 Ų , and the heavy atom count is 10 .科学的研究の応用

Catalyst in Transesterification

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, as an ionic liquid, has been utilized in combination with sulfamic acid for the chemoselective transesterification of β-ketoesters. This combination exhibits a good ability for this specific chemical reaction and retains its catalytic activity over multiple uses (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Energetic Material Synthesis

In propellant research and technology, derivatives of this compound have been synthesized for potential use as insensitive energetic materials. These compounds show promise in applications like solid rocket propellants and burn rate accelerators (Muddamarri Hanumantha Rao & K. Muralidharan, 2013).

Supported Ionic Liquid in Synthesis

It has also been utilized in the formation of supported ionic liquids for catalytic activity. For example, 1-methyl-3-(trimethoxysilyl)propyl imidazolium chloride, a derivative, was anchored onto silica-coated magnetic particles for use in synthesizing polysubstituted pyridines (H. Alinezhad, M. Tajbakhsh, & Neda Ghobadi, 2015).

Aggregate Behavior Study

The aggregation behavior of ionic liquids, including 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, in aqueous solutions has been a subject of study. Such research aids in understanding their properties for various industrial and scientific applications (Tejwant Singh & Arvind Kumar, 2007).

Functionalized Mesoporous Materials

This compound, particularly as 1-methyl-3-propylimidazolium chloride, has been synthesized and used as a heterogeneous catalyst in Knoevenagel reactions. These materials showcase excellent yields and reusability, highlighting their industrial application potential (Y. Liu et al., 2006).

Ionic Liquid-Modified Silica for Dye Removal

Additionally, silica chemically modified with ionic liquid 1-propyl-3-methylimidazolium chloride has been evaluated as an effective adsorbent for the removal of anionic dyes, such as Eosin Yellow and Reactive Blue 4, from solutions. This indicates its potential in environmental applications (O. Tkachenko et al., 2014).

特性

CAS番号 |

79917-89-8 |

|---|---|

製品名 |

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

分子式 |

C7H15ClN2 |

分子量 |

162.66 g/mol |

IUPAC名 |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |

InChIキー |

GYTJXQRCNBRFGU-UHFFFAOYSA-N |

SMILES |

CCCN1C[NH+](C=C1)C.[Cl-] |

正規SMILES |

CCCN1C[NH+](C=C1)C.[Cl-] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)